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molecular formula C15H18N2O2 B8399790 (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid methyl ester

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid methyl ester

Cat. No. B8399790
M. Wt: 258.32 g/mol
InChI Key: KEXCPGJMITWVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791272B2

Procedure details

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid (1.00 g, 4.1 mmol) was dissolved in 3N methanolic HCl (7.5 mL) and stirred at room temperature for 18 h. The reaction mixture was neutralized with aqueous NaHCO3 solution and extracted with dichloromethane. The organic layer was dried over MgSO4 and concentrated under reduced pressure.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]([CH3:13])=[C:11]([CH2:14][C:15]([OH:17])=[O:16])[C:10]([CH3:18])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19]([O-])(O)=O.[Na+]>Cl>[CH3:19][O:16][C:15](=[O:17])[CH2:14][C:11]1[C:10]([CH3:18])=[N:9][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:12]=1[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C(=C1C)CC(=O)O)C
Name
Quantity
7.5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
COC(CC=1C(=NN(C1C)CC1=CC=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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